1-(2,4-difluorophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid
CAS No.: 442531-48-8
Cat. No.: VC8116541
Molecular Formula: C15H10F2N2O2
Molecular Weight: 288.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 442531-48-8 |
---|---|
Molecular Formula | C15H10F2N2O2 |
Molecular Weight | 288.25 g/mol |
IUPAC Name | 1-(2,4-difluorophenyl)-2-methylbenzimidazole-5-carboxylic acid |
Standard InChI | InChI=1S/C15H10F2N2O2/c1-8-18-12-6-9(15(20)21)2-4-14(12)19(8)13-5-3-10(16)7-11(13)17/h2-7H,1H3,(H,20,21) |
Standard InChI Key | IZUUWRZMRVYXQI-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(N1C3=C(C=C(C=C3)F)F)C=CC(=C2)C(=O)O |
Canonical SMILES | CC1=NC2=C(N1C3=C(C=C(C=C3)F)F)C=CC(=C2)C(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Formula and Weight
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₀F₂N₂O₂ |
Molecular Weight | 288.25 g/mol |
CAS Registry Number | 442531-48-8 |
MDL Number | MFCD02939956 |
The compound’s IUPAC name is 1-(2,4-difluorophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid, and its SMILES representation is CC1=NC2=C(N1C3=CC(=C(C=C3)F)F)C=CC(=C2)C(=O)O
.
Spectral Characteristics
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¹H NMR (DMSO-d₆): Peaks corresponding to aromatic protons (δ 7.24–8.30 ppm), methyl groups (δ 2.46 ppm), and carboxylic acid (broad signal at δ 12–13 ppm) .
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¹³C NMR: Signals for carbonyl carbons (δ ~169 ppm), aromatic carbons (δ 110–155 ppm), and fluorinated carbons (δ 145–155 ppm) .
Synthesis and Reactivity
Key Reactivity
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Carboxylic Acid Functionalization: Forms esters, amides, or salts for improved bioavailability .
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Electrophilic Substitution: Fluorine atoms direct further substitutions on the phenyl ring .
Physicochemical Properties
Property | Value |
---|---|
Melting Point | 136–170°C (varies by purity) |
Solubility | DMSO > Ethanol > Water |
LogP (Partition Coeff.) | 2.8 (predicted) |
Hazard Classification | Irritant (Skin/Eye) |
The compound is stable under ambient conditions but degrades at high temperatures (>200°C) .
Applications in Pharmaceutical Research
Antimicrobial Activity
Benzimidazole derivatives exhibit broad-spectrum antimicrobial activity. Fluorination enhances membrane permeability, making this compound a candidate for:
Future Directions
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